molecular formula C21H24Br2N2O2 B323584 N,N'-bis(4-bromophenyl)nonanediamide

N,N'-bis(4-bromophenyl)nonanediamide

Cat. No.: B323584
M. Wt: 496.2 g/mol
InChI Key: TVDRNUJZMYYCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(4-bromophenyl)nonanediamide is a diamide derivative featuring a nine-carbon aliphatic backbone (nonanediamide) with two 4-bromophenyl groups attached to the terminal nitrogen atoms. Brominated aryl groups are known to enhance thermal stability, crystallinity, and electronic properties, making such compounds valuable in polymer synthesis and coordination chemistry .

Properties

Molecular Formula

C21H24Br2N2O2

Molecular Weight

496.2 g/mol

IUPAC Name

N,N//'-bis(4-bromophenyl)nonanediamide

InChI

InChI=1S/C21H24Br2N2O2/c22-16-8-12-18(13-9-16)24-20(26)6-4-2-1-3-5-7-21(27)25-19-14-10-17(23)11-15-19/h8-15H,1-7H2,(H,24,26)(H,25,27)

InChI Key

TVDRNUJZMYYCGA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCCCC(=O)NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Backbone/Functional Group Substituents Molecular Weight (g/mol) Key Properties/Applications References
N,N'-Bis(4-bromophenyl)nonanediamide Nonanediamide 4-Bromophenyl ~513.1 (calculated) Hypothetical: Chelation, polymer use N/A
N,N'-Bis(4-bromophenyl)naphthalene-1,4-dicarboxamide Naphthalene dicarboxamide 4-Bromophenyl 529.23 Planar structure, polymer monomer
N,N'-Bis(4-chlorophenyl)propanediamide Propanediamide 4-Chlorophenyl 379.25 Chelating agent, pharmaceutical use
N,N'-Bis(4-fluorophenyl)propanediamide Propanediamide 4-Fluorophenyl 346.31 Potential fluorophore, bioactivity
N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea Urea 4-Bromophenyl, N-methyl 398.08 Crystalline, strong hydrogen bonding

Key Observations :

  • Backbone Length: Nonanediamide’s extended aliphatic chain may increase flexibility compared to rigid naphthalene backbones or shorter propanediamide derivatives . This could influence solubility and melting points.
  • Halogen Effects : Bromine’s higher electronegativity and atomic radius compared to chlorine or fluorine enhance intermolecular interactions (e.g., halogen bonding) and thermal stability .

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